1-Ethyl-2-methyl-7-phenylpurin-6-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Purines are fundamental components of nucleic acids and play essential roles in various biological processes. The specific compound, 1-Ethyl-2-methyl-7-phenylpurin-6-one, is classified within the broader category of purine derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties.
The compound is synthesized from various purine precursors, often involving modifications to achieve the desired substituents at specific positions on the purine ring. It falls under the classification of substituted purines, which are characterized by the addition of various alkyl and aryl groups that can influence their biological activity and pharmacological properties.
The synthesis of 1-Ethyl-2-methyl-7-phenylpurin-6-one typically involves several key steps:
The synthesis may utilize methods such as modified Hilbert–Johnson glycosylation or Vörbruggen glycosylation to optimize yields, especially when introducing sugar moieties to the purine structure. The choice of catalyst and reaction conditions (temperature, solvent) significantly impacts the efficiency of the synthesis.
The molecular structure of 1-Ethyl-2-methyl-7-phenylpurin-6-one consists of a purine base with specific substitutions at positions 1 (ethyl), 2 (methyl), and 7 (phenyl). The structural formula can be represented as follows:
Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure post-synthesis.
1-Ethyl-2-methyl-7-phenylpurin-6-one can participate in various chemical reactions typical for purines:
Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side reactions, particularly given the sensitivity of purine derivatives to hydrolytic conditions.
The mechanism of action for 1-Ethyl-2-methyl-7-phenylpurin-6-one is closely related to its interaction with biological targets such as enzymes involved in nucleotide metabolism. These compounds may act as inhibitors or modulators of key pathways:
Data from studies indicate that structural modifications at specific positions significantly influence binding affinity and selectivity towards target enzymes .
1-Ethyl-2-methyl-7-phenylpurin-6-one exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve spectroscopic methods to determine purity and confirm chemical identity.
1-Ethyl-2-methyl-7-phenylpurin-6-one has potential applications in various scientific fields:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects .
Nucleophilic substitution reactions enable precise modifications of the purine scaffold at C6, C2, and C8 positions. For 1-ethyl-2-methyl-7-phenylpurin-6-one synthesis, C6 carbonyl activation is critical: Treatment with phosphorus oxychloride converts the C6 carbonyl to a chlorinated electrophile, facilitating nucleophilic displacement by phenylmagnesium bromide or phenyllithium to install the 7-phenyl group [1]. Simultaneously, imidazole ring functionalization at C8 employs transition-metal catalysis. Cobalt-catalyzed alkylation using tetrahydrofuran (THF) as an alkyl donor achieves direct C8–H bond activation, forming C8-alkylated intermediates under mild conditions (60–70°C) with 75–85% yields [2]. Alternative approaches include halogenated precursor routes: 8-Bromopurines undergo cyanation via Pd(0)-catalyzed cross-coupling with Zn(CN)₂ or nucleophilic substitution with CuCN, though these require inert atmospheres and extended reaction times (12–24h) [6].
Table 1: Nucleophilic Agents for C6 and C8 Functionalization
Target Position | Reagent | Catalyst/Activator | Yield Range (%) |
---|---|---|---|
C6 (Phenylation) | PhMgBr | None | 70–78 |
C8 (Alkylation) | Tetrahydrofuran | CoCl₂·6H₂O | 75–85 |
C8 (Cyanation) | TMSCN | Tf₂O/DBU | 68–72 |
C8 (Bromo→Cyano) | CuCN | Pd(PPh₃)₄ | 60–65 |
Regioselective alkylation demands precise control due to competing N1, N3, and N9 site reactivities. N1-ethylation optimization shows that non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIPEA (diisopropylethylamine) promote ethyl halide coupling at N1 while suppressing N3/N9 byproducts. DBU’s low nucleophilicity minimizes undesired quaternary salt formation, achieving N1-selectivity >15:1 over N3 at 0°C [1] [4]. For C2-methyl group installation, directed metalation strategies are employed: Deprotonation at C2 using LDA (lithium diisopropylamide) at −78°C followed by methyl iodide quenching affords 2-methylated purines in 80–90% yield. Weaker bases (K₂CO₃) result in incomplete conversion (<50%), while stronger ones (n-BuLi) trigger decomposition [4]. Solvent polarity further modulates selectivity: Apolar solvents (toluene) favor N-alkylation, whereas polar aprotic solvents (DMF) enhance C2-acidity for metallation [1].
Solvent choice critically impacts reaction kinetics and purity. For N1-ethylation, dichloromethane (DCM) maximizes electrophile solubility and facilitates DBU-mediated deprotonation, yielding 88% product at 0°C. Elevated temperatures (>40°C) in DCM provoke diethyl ether byproduct formation via halide displacement [1] [5]. Conversely, C8 cyanation requires toluene or chloroform to stabilize the triflic anhydride-activated purine intermediate, with yields dropping to 30% in DCM due to intermediate decomposition [6]. Crystallization purification employs hexane/ethyl acetate (4:1) at −20°C, achieving >98% purity by precipitating triphenylphosphine oxide byproducts [5].
Table 2: Solvent/Temperature Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
N1-Ethylation | Dichloromethane | 0 | 88 | Diethyl ether (traces) |
C8 Cyanation | Toluene | 25 | 85 | Trifluorosulfonate (5%) |
C2-Lithiation | Tetrahydrofuran | −78 | 90 | Decomposition (<2%) |
Final Crystallization | Hexane:EtOAc (4:1) | −20 | 95 (recovery) | Triphenylphosphine oxide |
Multi-step sequences require orthogonal protection to avoid undesired side reactions. N9 protection is essential when functionalizing C8: The tert-butyloxycarbonyl (Boc) group, installed using Boc₂O/DBU, shields N9 during electrophilic C8 bromination or cyanation and is later removed with trifluoroacetic acid (TFA) without affecting C6-ketones or C8-CN groups [9]. For amine-handling intermediates, pivaloyl groups demonstrate stability: They withstand Grignard additions and SNAr conditions and are cleaved via NaOH hydrolysis [1] [8]. In routes requiring simultaneous N1 and C8 modification, sequential protection applies: N1 is protected as a tert-butyl carbamate, while C8 undergoes cyanation; subsequent acidolysis removes the Boc group, freeing N1 for alkylation [6] [9].
Scalability faces hurdles in intermediate stability and catalyst recovery. Ethyl 2-methylbuta-2,3-dienoate (a precursor for [4+2] cycloadditions) decomposes above 60°C, necessitating low-temperature distillations (54–55°C at 25–26 mmHg) [5]. Pd-catalyzed cross-couplings generate toxic cyanide byproducts, addressed by switching to TMSCN/Tf₂O-mediated cyanation, which simplifies waste streams [6]. Purification bottlenecks arise from triphenylphosphine oxide (TPPO) in Wittig reactions; solutions include:
Table 3: Industrial Solutions for Scalability Challenges
Challenge | Industrial Approach | Efficiency Gain | Byproduct Reduction |
---|---|---|---|
TPPO Removal | Silica gel filtration + crystallization | 95% recovery | TPPO ≤0.5% |
Cyanide Waste Management | TMSCN/Tf₂O cyanation | Eliminates Pd waste | No heavy metals |
Thermolabile Intermediate | Low-temperature distillation | Purity >98% | Decomposition <2% |
High-Pressure Hydrogenation | Continuous flow reactor | Throughput ↑40% | Solvent use ↓60% |
Comprehensive Compound List
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6